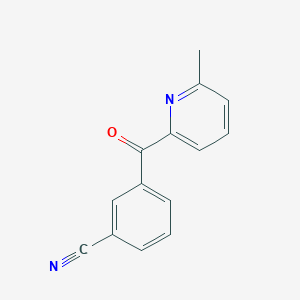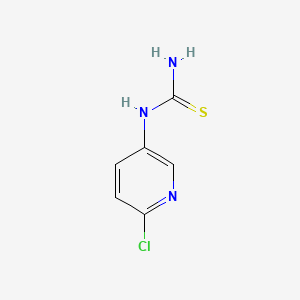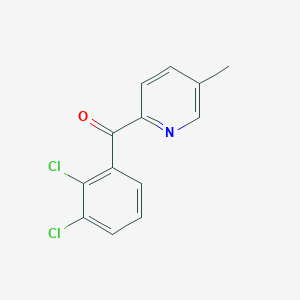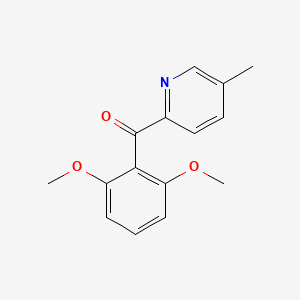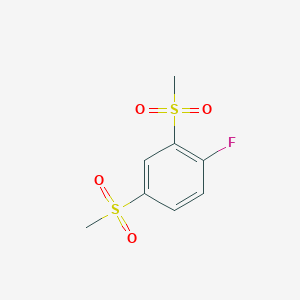
1-Fluoro-2,4-dimethanesulfonylbenzene
Overview
Description
1-Fluoro-2,4-dimethanesulfonylbenzene is an organic compound with the molecular formula C8H9FO4S2 and a molecular weight of 252.28 . It is used for research purposes .
Molecular Structure Analysis
The molecule of 1-Fluoro-2,4-dimethanesulfonylbenzene contains a total of 24 bonds. There are 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfones .Physical And Chemical Properties Analysis
1-Fluoro-2,4-dimethanesulfonylbenzene is a solid substance that should be stored at room temperature . It has a predicted boiling point of approximately 489.0 °C at 760 mmHg and a predicted density of approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.52 .Scientific Research Applications
Enantioselective Fluorination
- A study explored the fine-tuning of the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By modifying substituents on its phenyl rings, researchers achieved enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, highlighting the potential of structurally modified benzenesulfonamides in synthetic chemistry for producing enantioselective fluorinated compounds with high yields and selectivities (Fajie Wang et al., 2014).
Organometallic Chemistry and Catalysis
- In the context of organometallic chemistry and transition-metal-based catalysis, partially fluorinated benzenes, including fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), have been identified as versatile solvents. Their weak interaction with metal centers allows them to serve as non-coordinating solvents or readily displaced ligands, offering new pathways for C-H and C-F bond activation reactions (S. Pike et al., 2017).
Photophysical Properties
- The study of 1,4-diethynyl-2-fluorobenzene in solution and in crystals provided insights into the effect of aggregation on photophysics. Researchers observed significant changes in absorption and emission spectra based on the molecular arrangement within the crystal lattice, underscoring the impact of fluorinated compounds on the photophysical behavior of organic materials (M. Levitus et al., 2001).
Fluorine Chemistry in Organic Synthesis
- The exploration of fluorine chemistry for the synthesis of organic compounds has led to the development of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis. These agents enable diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity, demonstrating the evolving role of fluorine in enhancing the reactivity and functional diversity of organic molecules (T. Umemoto et al., 2010).
Fluorine in Drug Discovery and Agrochemicals
- The incorporation of fluorine atoms into organic molecules significantly benefits drug discovery and agrochemical development. Fluorinated compounds exhibit unique properties that are difficult to achieve with non-fluorinated counterparts, highlighting the importance of developing efficient and selective fluorination methodologies to access these valuable compounds (H. Amii & K. Uneyama, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-fluoro-2,4-bis(methylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXQKUCAQANJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4-dimethanesulfonylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)
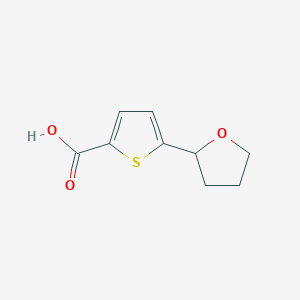
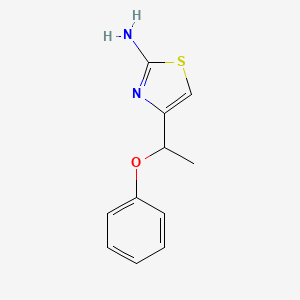
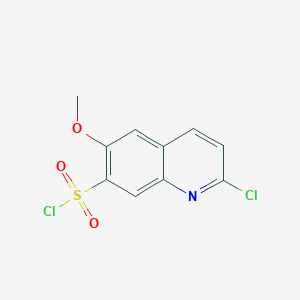
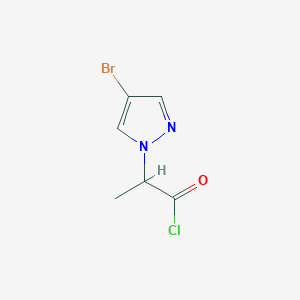
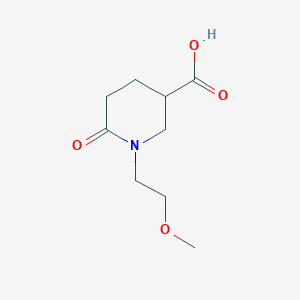
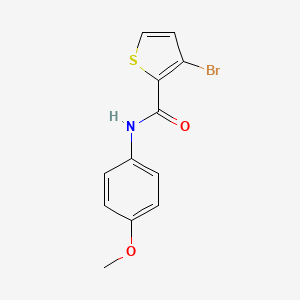
![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)
![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)
